![molecular formula C64H42 B14230934 1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene CAS No. 723285-24-3](/img/structure/B14230934.png)
1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which consists of a pyrene core substituted with four biphenyl groups at the 1, 3, 6, and 8 positions. The presence of these biphenyl groups significantly enhances the compound’s electronic and optical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to attach the biphenyl groups to the pyrene core. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the biphenyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrocarbon derivatives.
Applications De Recherche Scientifique
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is largely dependent on its electronic and optical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s behavior in different environments, such as in biological systems or electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,8-Tetra(4-carboxyphenyl)pyrene: Similar structure but with carboxylic acid groups instead of biphenyl groups.
1,3,6,8-Tetrabromopyrene: Contains bromine atoms instead of biphenyl groups.
1,3,6,8-Tetra(2-thiophenyl)pyrene: Substituted with thiophene groups instead of biphenyl groups.
Uniqueness
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is unique due to the presence of biphenyl groups, which enhance its electronic and optical properties. This makes it particularly useful in applications requiring high fluorescence and stability, such as in organic electronics and fluorescent probes.
Propriétés
Numéro CAS |
723285-24-3 |
|---|---|
Formule moléculaire |
C64H42 |
Poids moléculaire |
811.0 g/mol |
Nom IUPAC |
1,3,6,8-tetrakis(2-phenylphenyl)pyrene |
InChI |
InChI=1S/C64H42/c1-5-21-43(22-6-1)47-29-13-17-33-51(47)59-41-60(52-34-18-14-30-48(52)44-23-7-2-8-24-44)56-39-40-58-62(54-36-20-16-32-50(54)46-27-11-4-12-28-46)42-61(57-38-37-55(59)63(56)64(57)58)53-35-19-15-31-49(53)45-25-9-3-10-26-45/h1-42H |
Clé InChI |
WUPYCWSDUADWDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC=CC=C7C8=CC=CC=C8)C9=CC=CC=C9C1=CC=CC=C1)C1=CC=CC=C1C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


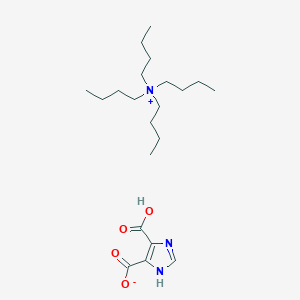

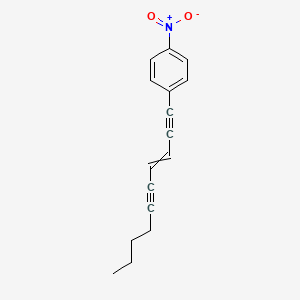
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
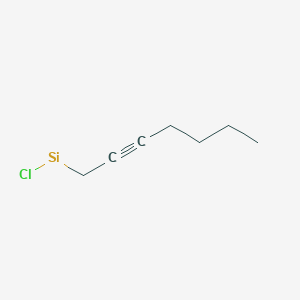
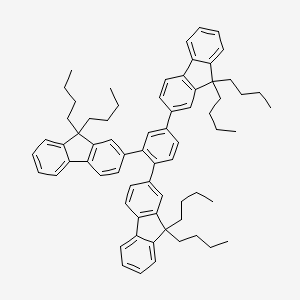
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)

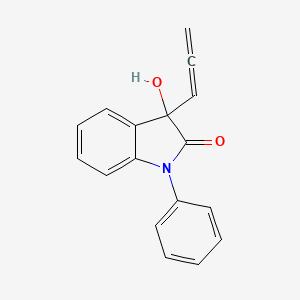
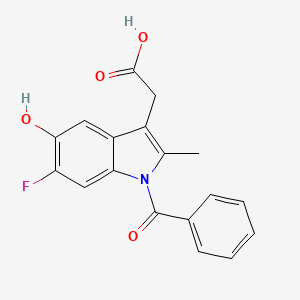
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
